molecular formula C14H18N2O5 B1497246 6-Methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazolin-4(3H)-one CAS No. 199328-78-4

6-Methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazolin-4(3H)-one

Cat. No.: B1497246
CAS No.: 199328-78-4
M. Wt: 294.3 g/mol
InChI Key: MQOLERVZUCJLTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate undergoes chlorination with phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline . Nucleophilic substitution reactions between this intermediate and various substituted anilines yield 7-methoxy-4-(substituted aniline)quinazoline-6-acetate derivatives . Hydrolysis of these intermediates with ammonia leads to 7-methoxy-4-(substituent aniline)quinazolin-6-ol derivatives . Finally, amidation of 2-chloroacetyl chloride with the latter intermediates produces the target compound 6-Methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazolin-4(3H)-one .


Molecular Structure Analysis

The crystal structure of This compound reveals its triclinic system. Notably, the C–O bond lengths are influenced by conjugation with the benzene ring. Further details can be obtained from IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .

Properties

IUPAC Name

6-methoxy-7-[2-(2-methoxyethoxy)ethoxy]-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-18-3-4-20-5-6-21-13-8-11-10(7-12(13)19-2)14(17)16-9-15-11/h7-9H,3-6H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOLERVZUCJLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=C2C(=C1)N=CNC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621792
Record name 6-Methoxy-7-[2-(2-methoxyethoxy)ethoxy]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199328-78-4
Record name 6-Methoxy-7-[2-(2-methoxyethoxy)ethoxy]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Saturated methanolic ammonia (20 ml) was added to a solution of 6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one (2.26 g, 5.5 mmol) in a mixture of ethanol (40 ml) and methylene chloride (15 ml). The mixture was stirred for 24 hours at ambient temperature, and further methanolic ammonia (20 ml) was added. The mixture was stirred for a further 24 hours at ambient temperature and the volatiles were removed by evaporation. The residue was triturated with ether, collected by filtration, dried under vacuum to give 6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)-3,4-dihydroquinazolin-4-one (975 mg, 78%).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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